

# Application Notes and Protocols for the Oral Administration of Nirmatrelvir

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## Compound of Interest

Compound Name: PF-03246799

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These application notes provide a comprehensive overview of the formulation, manufacturing, and evaluation of Nirmatrelvir for oral administration. The protocols detailed below are intended to serve as a guide for the development and assessment of Nirmatrelvir oral dosage forms.

## Physicochemical Properties of Nirmatrelvir

Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).<sup>[1]</sup> Its physicochemical properties are crucial for the development of a successful oral dosage form.

Property	Value/Description	Reference
IUPAC Name	(1R,2S,5S)-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide	[2]
Molecular Formula	C <sub>23</sub> H <sub>32</sub> F <sub>3</sub> N <sub>5</sub> O <sub>4</sub>	[3]
Molar Mass	499.54 g/mol	[3]
Appearance	White to off-white powder.	[2]
Solubility	Critically insoluble in aqueous medium; freely soluble in methanol.	[2]
pKa	Approximately 9.2.	[4]
Polymorphism	Exhibits polymorphism; Form I is consistently produced.	[2]

## Formulation of Nirmatrelvir Oral Tablets (Paxlovid™)

Nirmatrelvir is commercially available as a film-coated tablet, co-packaged with Ritonavir tablets under the brand name Paxlovid™. Ritonavir, a potent CYP3A4 inhibitor, is included to decrease the metabolism of Nirmatrelvir, thereby increasing its plasma concentration.[4][5]

## Composition of Nirmatrelvir 150 mg Film-Coated Tablet

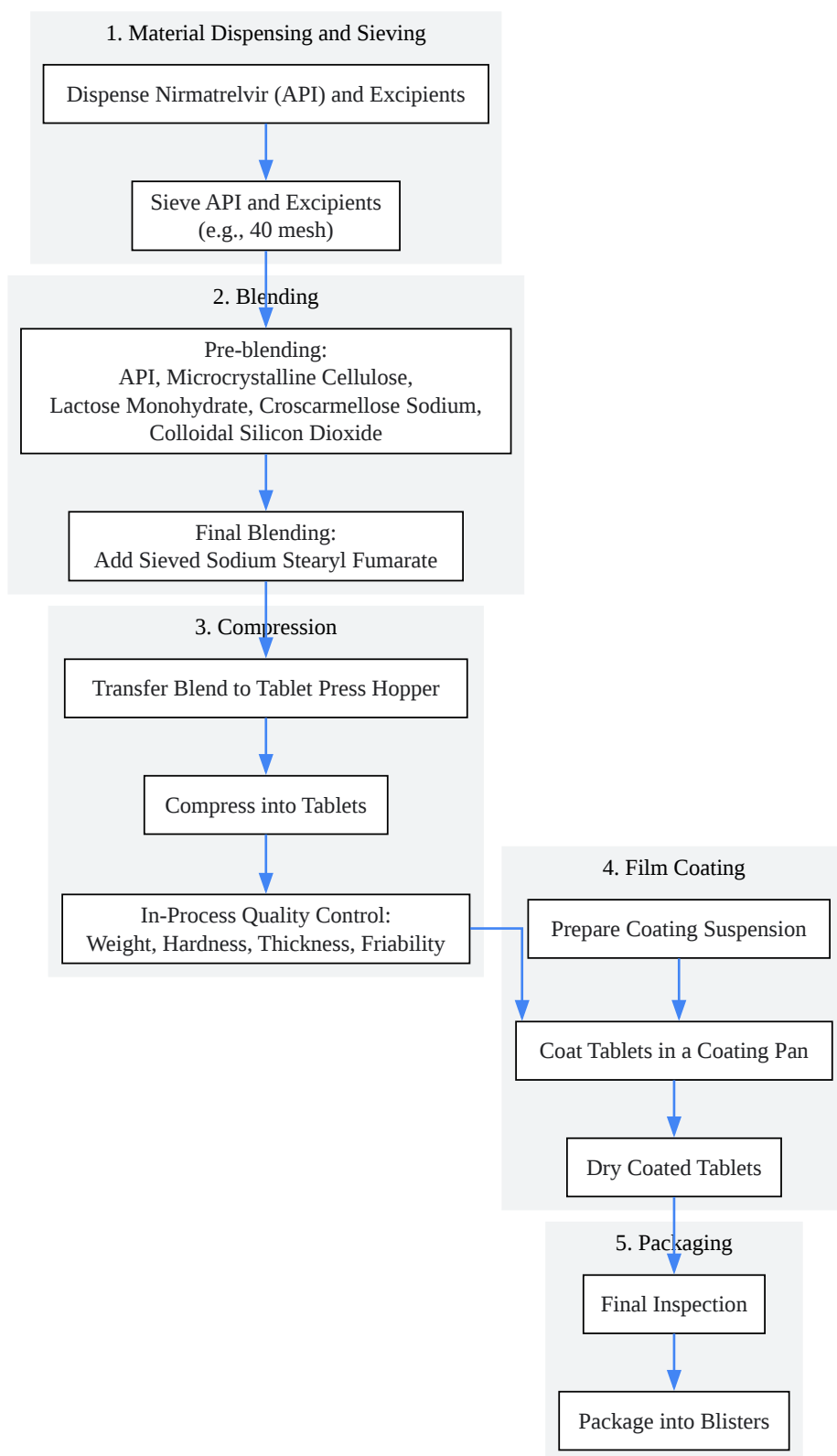
Ingredient	Function	Reference
Active Pharmaceutical Ingredient (API)		
Nirmatrelvir	SARS-CoV-2 Main Protease Inhibitor	[6][7]
Inactive Ingredients (Excipients)		
Microcrystalline cellulose	Diluent/Filler, Binder	[6][7]
Lactose monohydrate	Diluent/Filler	[6][7]
Croscarmellose sodium	Superdisintegrant	[6][7]
Colloidal silicon dioxide	Glidant	[6][7]
Sodium stearyl fumarate	Lubricant	[6][7]
Film Coating		
Hydroxypropyl methylcellulose	Film former	[6][7]
Titanium dioxide	Opacifier, Colorant	[6][7]
Polyethylene glycol	Plasticizer	[6][7]
Iron oxide red	Colorant	[6][7]

## Experimental Protocols

### Proposed Manufacturing Protocol for Nirmatrelvir Tablets (150 mg)

This protocol describes a plausible direct compression process for manufacturing Nirmatrelvir tablets based on the known excipients. Direct compression is a streamlined and cost-effective method suitable for formulations with good flow and compressibility characteristics.[1][8]

#### Workflow for Direct Compression of Nirmatrelvir Tablets



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Caption: Proposed workflow for the direct compression manufacturing of Nirmatrelvir tablets.

**Methodology:**

- **Dispensing and Sieving:**
  - Accurately weigh Nirmatrelvir and all excipients (Microcrystalline cellulose, Lactose monohydrate, Croscarmellose sodium, Colloidal silicon dioxide, and Sodium stearyl fumarate).
  - Sieve the API and all excipients, except the lubricant (Sodium stearyl fumarate), through a suitable mesh screen (e.g., 40 mesh) to ensure particle size uniformity and remove lumps. Sieve the lubricant separately through a finer mesh (e.g., 60 mesh).
- **Blending:**
  - Transfer the sieved Nirmatrelvir, Microcrystalline cellulose, Lactose monohydrate, Croscarmellose sodium, and Colloidal silicon dioxide into a suitable blender (e.g., V-blender or bin blender).
  - Blend for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous mixture.
  - Add the sieved Sodium stearyl fumarate to the blender and blend for a shorter duration (e.g., 3-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness and dissolution.
- **Compression:**
  - Transfer the final blend to the hopper of a rotary tablet press.
  - Compress the blend into tablets of the target weight, hardness, and thickness.
  - Perform in-process quality control (IPQC) checks at regular intervals to monitor tablet weight variation, hardness, thickness, and friability.
- **Film Coating:**
  - Prepare the film coating suspension by dispersing the coating components (e.g., Opadry®) in purified water.

- Transfer the compressed tablets into a coating pan.
- Apply the coating suspension to the tablets while continuously rotating the pan and supplying heated air to facilitate drying.
- Continue the coating process until the desired weight gain is achieved.
- Dry the coated tablets to remove residual moisture.
- Packaging:
  - Inspect the final coated tablets for any defects.
  - Package the tablets into blisters, which are then co-packaged with Ritonavir tablets.

## Dissolution Testing Protocol for Nirmatrelvir Tablets

This protocol is adapted from the World Health Organization (WHO) draft proposal for Nirmatrelvir tablets in The International Pharmacopoeia.[9]

Parameter	Specification
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of pH 6.8 buffer with 0.2% Sodium Dodecyl Sulfate (SDS)
Paddle Speed	75 RPM
Temperature	37 ± 0.5 °C
Sampling Time	30 minutes
Acceptance Criteria	Not less than 80% (Q) of the labeled amount of Nirmatrelvir is dissolved in 30 minutes.

### Methodology:

- Preparation of Dissolution Medium: Prepare a pH 6.8 buffer containing 0.2% SDS. De-aerate the medium before use.

- **Test Setup:** Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel. Allow the medium to equilibrate to  $37 \pm 0.5$  °C.
- **Procedure:** Place one Nirmatrelvir tablet in each vessel. Start the apparatus and withdraw a sample (e.g., 10 mL) from each vessel at 30 minutes. Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
- **Analysis:** Analyze the filtered samples for Nirmatrelvir concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

## Stability Studies Protocol for Nirmatrelvir Oral Formulation

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[\[10\]](#)[\[11\]](#)

Study	Storage Condition	Minimum Time Period
Long-term	25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH	12 months
Intermediate	30 °C ± 2 °C / 65% RH ± 5% RH	6 months
Accelerated	40 °C ± 2 °C / 75% RH ± 5% RH	6 months

### Methodology:

- **Batch Selection:** Use at least three primary batches of the Nirmatrelvir oral formulation manufactured to a minimum of pilot scale.
- **Container Closure System:** Store the samples in the proposed commercial packaging.
- **Testing Frequency:**

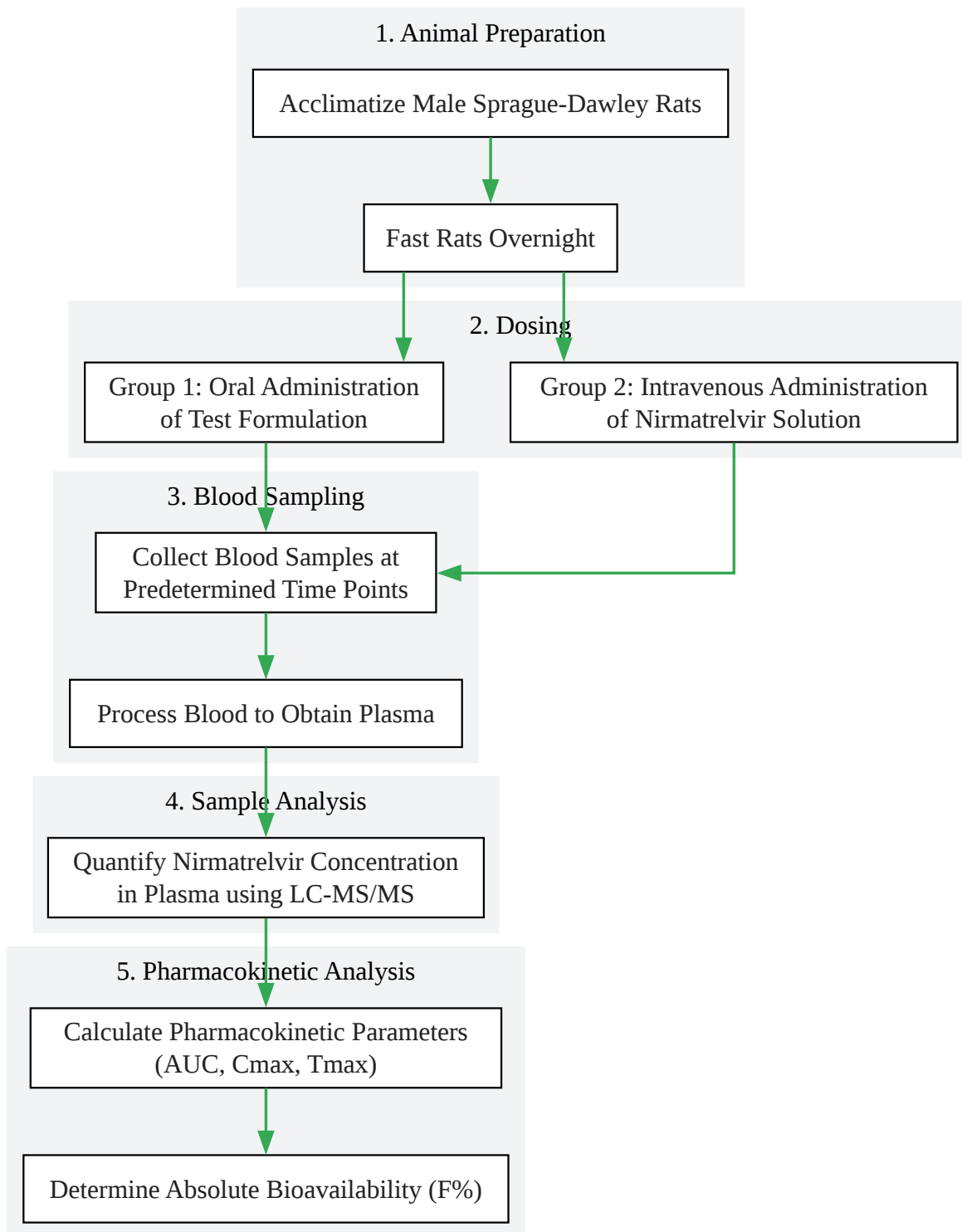
- Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
- Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).
- Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, dissolution, and moisture content.
- Acceptance Criteria: The formulation is considered stable if the physical properties do not change significantly and the drug concentration remains within 90% to 110% of the initial concentration.[\[12\]](#)

## In-Vivo Bioavailability Assessment Protocol in Rats

This is a general protocol for assessing the oral bioavailability of a new Nirmatrelvir formulation in a rat model, which can be adapted as needed.

Workflow for In-Vivo Bioavailability Study in Rats





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Caption: General workflow for an in-vivo bioavailability assessment of a Nirmatrelvir formulation in a rat model.

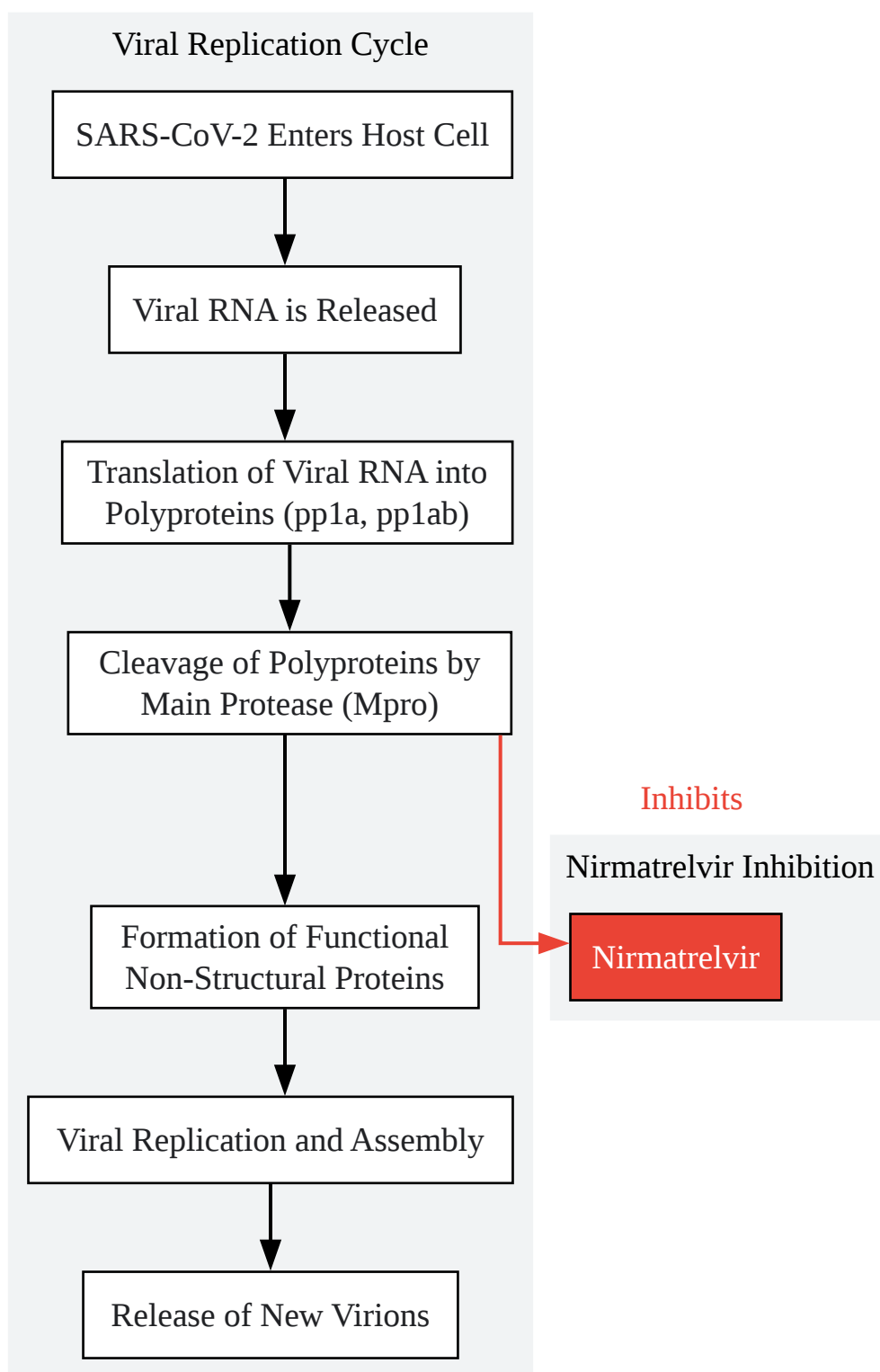
#### Methodology:

- **Animals:** Use healthy male Sprague-Dawley rats (250-300 g). House the animals in a controlled environment with free access to food and water. Fast the rats overnight before the experiment.
- **Dosing:**
  - **Oral Group:** Administer the Nirmatrelvir formulation orally via gavage at a specific dose.
  - **Intravenous (IV) Group:** Administer a solution of Nirmatrelvir intravenously to a separate group of rats to determine absolute bioavailability.
- **Blood Sampling:** Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- **Sample Processing:** Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
- **Bioanalysis:** Determine the concentration of Nirmatrelvir in the plasma samples using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (C<sub>max</sub>), and time to reach C<sub>max</sub> (T<sub>max</sub>).
- **Bioavailability Calculation:** Calculate the absolute oral bioavailability (F%) using the following formula:
  - $F\% = (AUC_{oral} / AUC_{IV}) \times (Dose_{IV} / Dose_{oral}) \times 100$

## Mechanism of Action of Nirmatrelvir

Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that is essential for viral replication.[13][14] It cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins.[15] By inhibiting Mpro, Nirmatrelvir prevents the processing of these polyproteins, thereby blocking viral replication.[16][17]

Signaling Pathway of Nirmatrelvir's Mechanism of Action



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Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

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